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molecular formula C9H8O3 B3021526 7-hydroxy-2,3-dihydro-4H-chromen-4-one CAS No. 76240-27-2

7-hydroxy-2,3-dihydro-4H-chromen-4-one

Cat. No. B3021526
M. Wt: 164.16 g/mol
InChI Key: XJWBVGDAFGVJEG-UHFFFAOYSA-N
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Patent
US04838924

Procedure details

Under ice cooling, AlCl3 (3 molar equivalent) was added little by little to a solution composed of 11 g of resorcinol, 12.7 g of 2-chloropropionyl chloride and 120 ml of nitrobenzene. After the addition, the mixture was heated at 40° to 50° C. for 4 hours with stirring. The reaction mixture was worked up and purified in a customary manner to give 4.1 g of 2,3-dihydro-7-hydroxy-4-oxobenzopyran. The resulting compound was benzylated, reduced with sodium borohydride in methanol, and then methylated with methyl iodide in tetrahydrofuran in the presence of sodium hydride. In a customary manner, the methylated product was hydrogenated to give 1.7 g (yield 9.4%) of the desired product as a colorless liquid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6].Cl[CH:14]([CH3:18])[C:15](Cl)=[O:16]>[N+](C1C=CC=CC=1)([O-])=O>[OH:6][C:5]1[CH:12]=[CH:11][C:10]2[C:15](=[O:16])[CH2:14][CH2:18][O:9][C:8]=2[CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
Quantity
12.7 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 40° to 50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
purified in a customary manner

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(C(CCO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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